molecular formula C11H14ClN B12082101 2-(2-Chloro-3-methylphenyl)pyrrolidine

2-(2-Chloro-3-methylphenyl)pyrrolidine

Cat. No.: B12082101
M. Wt: 195.69 g/mol
InChI Key: OPZWYVVQTRNLPJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-methylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a chloro and methyl group on the phenyl ring enhances the compound’s chemical properties, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-methylphenyl)pyrrolidine typically involves the reaction of 2-chloro-3-methylbenzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)pyrrolidine
  • 2-(3-Chlorophenyl)pyrrolidine
  • 2-(4-Chlorophenyl)pyrrolidine
  • 2-(2-Methylphenyl)pyrrolidine

Uniqueness

2-(2-Chloro-3-methylphenyl)pyrrolidine is unique due to the presence of both chloro and methyl groups on the phenyl ring, which enhances its chemical properties and biological activity. This combination of substituents provides a distinct profile compared to other similar compounds, making it a valuable scaffold in various research and industrial applications .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-(2-chloro-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3

InChI Key

OPZWYVVQTRNLPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCN2)Cl

Origin of Product

United States

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